Enantiomeric Purity: (R)-Enantiomer vs. Racemate and (S)-Enantiomer
The (R)-enantiomer of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine is differentiated from its (S)-counterpart (CAS 1260588-95-1) and the racemic mixture (CAS 91247-06-2) by its absolute stereochemistry. A dedicated patented method for the preparation of the (R)-enantiomer exists, which is distinct from the method for the (S)-enantiomer [1]. While the (R)-patent details a specific synthetic route, the (S)-patent reports an enantiomeric excess (ee) value of >99% achievable via resolution with D-mandelic acid [2]. This indicates that both enantiomers can be obtained with high optical purity, but their procurement requires specific, non-interchangeable synthetic or resolution protocols.
| Evidence Dimension | Enantiomeric Purity (ee) |
|---|---|
| Target Compound Data | Specific (R)-enantiomer; synthesis method patented in CN105152944A |
| Comparator Or Baseline | (S)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine (CAS 1260588-95-1) |
| Quantified Difference | (S)-enantiomer ee >99% (reported in its patent); (R)-patent focuses on synthetic method. |
| Conditions | Chiral resolution using D-mandelic acid for the (S)-enantiomer; hydrogenation and oxime formation for the (R)-enantiomer. |
Why This Matters
Ensures procurement of the correct enantiomer for asymmetric synthesis and structure-activity relationship studies, as the (R) and (S) forms are not interchangeable and may exhibit different biological activities.
- [1] Wu, L. Method for preparing R-5,6-dimethoxy-1-aminoindane. CN105152944A, 2015. View Source
- [2] Wu, L. Method for preparing S-5,6-dimethoxy-1-aminoindane. Patent CN105152943A, 2015. View Source
